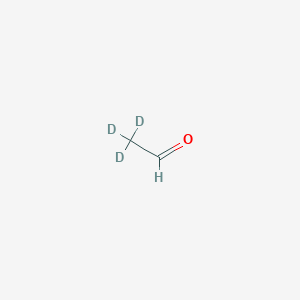

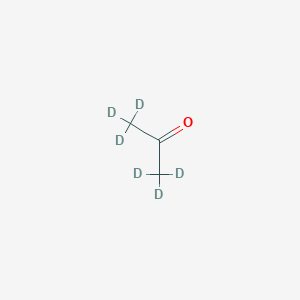

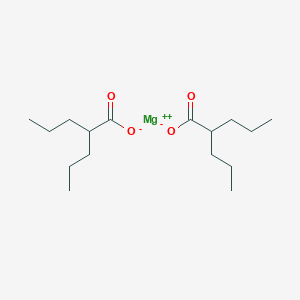

花生四烯酸-d8

描述

醋酸视黄醇是一种合成的类视黄醇衍生物,主要用于治疗视觉障碍。它是 11-顺式视黄醛的替代品,是视觉循环中的关键成分。 该化合物已被研究用于治疗由基因突变引起的视网膜疾病,这些突变干扰了 11-顺式视黄醛的可用性,例如视网膜色素变性和莱伯先天性黑蒙症 .

科学研究应用

醋酸视黄醇在科学研究中有多种应用,包括:

化学: 用作研究类视黄醇化学和反应的模型化合物。

生物学: 研究其在视觉循环中的作用及其恢复视网膜疾病中视觉功能的潜力。

医学: 研究作为视网膜疾病(如视网膜色素变性和莱伯先天性黑蒙症)的治疗方法。 .

工业: 用于开发治疗视觉障碍的药物.

作用机制

醋酸视黄醇在视觉循环中充当 11-顺式视黄醛的替代品。它被转化为 9-顺式视黄醇,然后通过形成视紫红质的类似物异视紫红质参与视觉循环。 这一过程有助于恢复视觉循环,并改善因 11-顺式视黄醛缺乏引起的视网膜疾病患者的视觉功能 .

类似化合物:

- 9-顺式视黄醇乙酸酯

- 9-顺式β-胡萝卜素

- 芬雷替尼

- 艾米克斯他

- A1120

比较: 醋酸视黄醇在恢复 11-顺式视黄醛水平和参与视觉循环方面独一无二。与其他化合物不同,它可以用作口服疗法,为视网膜疾病提供非侵入性治疗选择。 此外,与其他类视黄醇相比,醋酸视黄醇在治疗更广泛的视网膜疾病方面显示出潜力 .

生化分析

Biochemical Properties

Arachidonic Acid-d8 interacts with several enzymes, proteins, and other biomolecules. It is a direct precursor of bioactive lipid metabolites of eicosanoids such as prostaglandins, leukotrienes, and epoxyeicosatrienoic acid . These are generated through three distinct enzymatic metabolic pathways: the cyclooxygenase pathway, lipoxygenase pathway, and cytochrome P450 pathway .

Cellular Effects

Arachidonic Acid-d8 has significant effects on various types of cells and cellular processes. It influences cell function by modulating the function of ion channels and several receptors and enzymes . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Arachidonic Acid-d8 exerts its effects at the molecular level through several mechanisms. It is involved in the generation of numerous pro-inflammatory and anti-inflammatory resolving mediators through enzymatic reactions catalyzed by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 . These interactions result in changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of Arachidonic Acid-d8 change over time in laboratory settings. It has been shown to exhibit cardioprotective effects in diabetic myocardial ischemia, suggesting a departure from its known role in promoting ferroptosis

Dosage Effects in Animal Models

In animal models, the effects of Arachidonic Acid-d8 vary with different dosages. For instance, it has been shown to exhibit cardioprotective effects in diabetic models of myocardial ischemia

Metabolic Pathways

Arachidonic Acid-d8 is involved in several metabolic pathways. It is converted into eicosanoids that promote inflammation, blood clotting, and vasoconstriction, and epoxyeicosatrienoic (EET), which have vasodilatory and anti-inflammatory effects . It interacts with various enzymes and cofactors in these pathways .

Transport and Distribution

Arachidonic Acid-d8 is transported and distributed within cells and tissues. It is released by phospholipase A2, which cleaves and releases it from cell membranes . The distribution of Arachidonic Acid-d8 within cells and tissues is a complex process that involves various transporters and binding proteins .

Subcellular Localization

Arachidonic Acid-d8 is localized in various subcellular compartments. It is naturally found incorporated in phospholipids of the cell membrane

准备方法

合成路线和反应条件: 醋酸视黄醇是通过 9-顺式视黄醇与乙酸酐的酯化反应合成的。反应通常在温和条件下进行,使用吡啶等催化剂促进酯化过程。 该反应在室温下进行,并监测至完成 .

工业生产方法: 在工业环境中,醋酸视黄醇的生产涉及大规模的酯化过程。原料 9-顺式视黄醇和乙酸酐在大型反应器中与合适的催化剂混合。 然后通过蒸馏和结晶纯化反应混合物,以获得高纯度醋酸视黄醇 .

化学反应分析

反应类型: 醋酸视黄醇经历几种类型的化学反应,包括:

氧化: 醋酸视黄醇可以被氧化形成视黄醇,视黄醇可以进一步参与视觉循环。

还原: 该化合物可以在特定条件下被还原回 9-顺式视黄醇。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂或硼氢化钠等还原剂。

取代: 氢氧化钠或氢氧化钾等试剂可以促进取代反应.

主要产物:

氧化: 视黄醇

还原: 9-顺式视黄醇

取代: 各种取代的类视黄醇衍生物.

相似化合物的比较

- 9-cis-retinyl acetate

- 9-cis-β-carotene

- Fenretinide

- Emixustat

- A1120

Comparison: Zuretinol acetate is unique in its ability to restore 11-cis-retinal levels and participate in the visual cycle. Unlike other compounds, it can be used as an oral therapy, offering a non-invasive treatment option for retinal diseases. Additionally, zuretinol acetate has shown potential in treating a broader range of retinal diseases compared to other retinoids .

属性

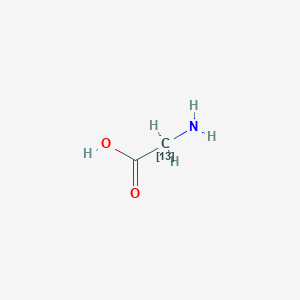

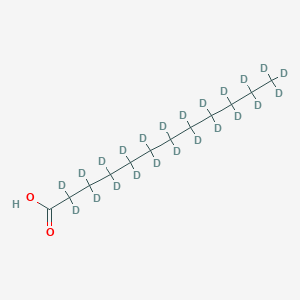

IUPAC Name |

(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXBAPSDXZZRGB-FBFLGLDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])/[2H])/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。